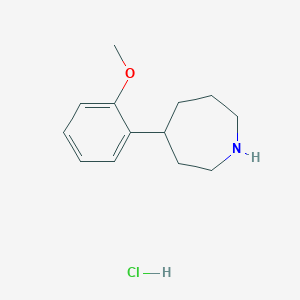

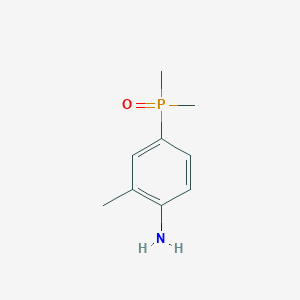

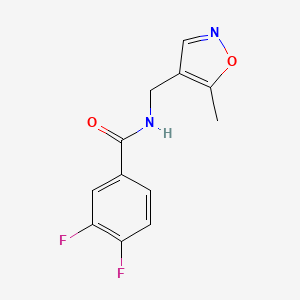

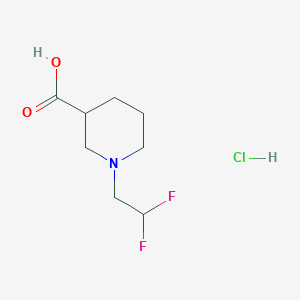

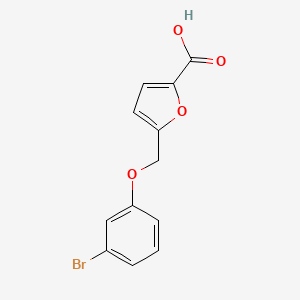

![molecular formula C11H10N2O4 B2871906 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid CAS No. 923682-07-9](/img/structure/B2871906.png)

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

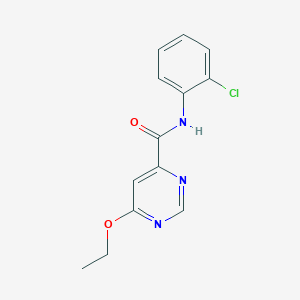

“3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid” is a chemical compound with the molecular formula C11H10N2O4 . It is a heterocyclic compound, specifically an oxadiazole, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, often involves a series of reactions including annulation and desulfurization/intramolecular rearrangement . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring attached to a benzoic acid group via a methoxy bridge . The presence of the oxadiazole ring and the benzoic acid group can influence the compound’s properties and reactivity.Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 234.21 . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the available resources.Applications De Recherche Scientifique

Corrosion Inhibition

One of the notable applications of 1,3,4-oxadiazole derivatives, which are structurally related to the specified compound, is in the field of corrosion inhibition. For example, derivatives of 1,3,4-oxadiazole have been synthesized and assessed for their ability to inhibit the corrosion of mild steel in sulfuric acid. These compounds were found to form protective layers on the steel surface, demonstrating mixed-type behavior as corrosion inhibitors. Their effectiveness was confirmed through various methods, including gravimetric, electrochemical, and SEM analyses, indicating a potential application of related 1,2,4-oxadiazole compounds in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Molluscicidal Activities

Another research area involves the exploration of prenylated benzoic acid derivatives for their biological activities. Studies on compounds isolated from Piper aduncum leaves, including various benzoic acid derivatives, have shown significant antimicrobial and molluscicidal activities. These findings suggest that compounds with a benzoic acid moiety can serve as potential leads for the development of new antimicrobial agents and pesticides (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Synthesis and Material Applications

The development of effective synthesis methods for 1,2,4-oxadiazole derivatives, including those related to "3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid," is crucial for material science and pharmaceutical applications. A novel synthesis approach for 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid via thermal heterocyclization has been reported. This method provides a pathway for creating various 1,2,4-oxadiazole derivatives with potential applications in designing new materials or drug molecules (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

Environmental Biodegradation

Benzoic acid and its derivatives also play a role in environmental science, particularly in the biodegradation of aromatic compounds. Research on the metabolism of methoxybenzoic acids by anaerobic bacteria has provided insights into the mechanisms of O-demethylation, a critical process in the degradation of aromatic pollutants. Such studies are essential for understanding the environmental fate of aromatic compounds and developing bioremediation strategies (Deweerd, Saxena, Nagle, & Suflita, 1988).

Orientations Futures

Propriétés

IUPAC Name |

3-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-4-2-3-8(5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTQTENLUSJLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871826.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)

![N-(4-bromophenyl)-2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871844.png)